6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester
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Overview
Description
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 6-Oxa-3-thia-2,4-diazadecanoic acid, 2,4-dimethyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Compared to similar compounds, 6-Oxa-3-thia-2,4-diazahexadecanoic acid, 2,4-dimethyl-5-oxo-, 2-(1-methylethoxy)phenyl ester stands out due to its specific ester group and the presence of the 2-(1-methylethoxy)phenyl moiety
Properties
CAS No. |
65907-41-7 |
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Molecular Formula |
C23H38N2O5S |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-[decoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C23H38N2O5S/c1-6-7-8-9-10-11-12-15-18-28-22(26)24(4)31-25(5)23(27)30-21-17-14-13-16-20(21)29-19(2)3/h13-14,16-17,19H,6-12,15,18H2,1-5H3 |
InChI Key |
TWAUHSNBYLNAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC=C1OC(C)C |
Origin of Product |
United States |
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